3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride
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Overview
Description
3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is a heterocyclic compound with a unique structure that combines a pyrazole ring fused to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride typically involves the reaction of pyrazole derivatives with sulfonyl chlorides under controlled conditions. One common method involves refluxing a mixture of pyrazole and a sulfonyl chloride in an appropriate solvent such as 1,4-dioxane, followed by the addition of phosphorus oxychloride to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction:
Major Products Formed
The major products formed from substitution reactions include sulfonamide, sulfonate, and sulfonothioate derivatives, which can be further utilized in various chemical and biological applications .
Scientific Research Applications
3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl chloride group can react with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent modulation of biological activity . The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar structure but different biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A compound with a similar core structure but additional functional groups that confer unique properties.
Uniqueness
3-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-sulfonyl chloride is unique due to its specific combination of a cyclopropyl group, a methyl group, and a sulfonyl chloride group, which together confer distinct chemical reactivity and biological activity . This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-cyclopropyl-1-methylpyrazolo[3,4-b]pyridine-5-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN3O2S/c1-14-10-8(9(13-14)6-2-3-6)4-7(5-12-10)17(11,15)16/h4-6H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZMBPHPIVCWLD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)S(=O)(=O)Cl)C(=N1)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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